molecular formula C81H148Na2O17P2 B12382746 disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

Cat. No.: B12382746
M. Wt: 1502.0 g/mol
InChI Key: HRSSZYQZKAQQME-VXEUWOLISA-L
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Description

Disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate is a complex organic compound belonging to the class of phosphatidylglycerols These compounds are characterized by the presence of glycerophosphoglycerols, where two fatty acids are bonded to the 1-glycerol moiety through ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate involves multiple steps The initial step typically includes the esterification of glycerol with octadec-9-enoic acid to form the intermediate compound This intermediate is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride under controlled conditions

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.

    Reduction: Reduction reactions can occur at the phosphoryl group, leading to the formation of different phosphates.

    Substitution: The compound can participate in substitution reactions, where one of the fatty acid chains can be replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

Disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphatidylglycerols.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the formulation of specialized industrial products, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: Another class of phospholipids with similar structural features but different fatty acid chains.

    Phosphatidylethanolamine: Similar to phosphatidylglycerols but with an ethanolamine group instead of glycerol.

    Phosphatidylserine: Contains a serine group and is involved in cell signaling and apoptosis.

Uniqueness

Disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate is unique due to its specific fatty acid composition and the presence of disodium ions. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C81H148Na2O17P2

Molecular Weight

1502.0 g/mol

IUPAC Name

disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

InChI

InChI=1S/C81H150O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h33-40,75-77,82H,5-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2/b37-33-,38-34-,39-35-,40-36-;;/t76-,77-;;/m1../s1

InChI Key

HRSSZYQZKAQQME-VXEUWOLISA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC)[O-])[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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